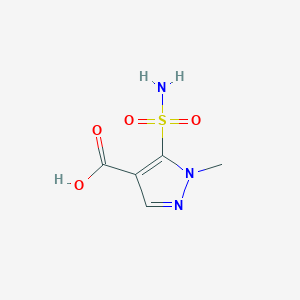

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-sulfamoylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-8-4(13(6,11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAKEGYURSEFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159709-49-6 | |

| Record name | 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 233.25 g/mol. Its structure features a pyrazole ring, a carboxylate group, and a sulfonamide moiety, which are critical for its biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. This suggests its potential as an antibiotic agent in clinical settings .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. Derivatives of pyrazolone compounds have shown effectiveness in reducing inflammation markers in preclinical models, indicating that this compound may be beneficial in treating inflammatory diseases .

- Analgesic Properties : Some studies have reported analgesic effects associated with pyrazole derivatives, suggesting that this compound may contribute to pain relief mechanisms through its action on specific receptors involved in pain signaling pathways .

2. Agricultural Applications

- The compound is also being explored for its potential use as a herbicide or pesticide. Its sulfonamide group may enhance its efficacy in targeting specific biological pathways in plants, making it a candidate for further research in agricultural chemistry .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against several pathogenic bacteria .

- Anti-inflammatory Screening : In a pharmacological screening study, the compound was tested for anti-inflammatory activity alongside other derivatives. It demonstrated promising results, with potential applications in developing new anti-inflammatory drugs .

- Agricultural Efficacy Trials : Preliminary trials assessing the herbicidal activity of the compound showed effective weed control in various crops without significant phytotoxicity to the plants .

Mechanism of Action

The mechanism of action of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrazole-4-carboxylic Acids

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (MSPCA) is a compound that has garnered attention for its diverse biological activities. This article synthesizes the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MSPCA is , and it features a pyrazole ring substituted with a methyl group and a sulfamoyl group. The presence of these functional groups contributes to its biological activity.

Pharmacological Activities

Research indicates that MSPCA exhibits various pharmacological effects, including:

- Anti-inflammatory Activity : MSPCA has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, it demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, including E. coli and S. aureus. Its antimicrobial activity is attributed to the presence of the sulfamoyl moiety, which enhances its interaction with bacterial targets .

- Antifungal Activity : In vitro studies have indicated that MSPCA possesses antifungal properties against various phytopathogenic fungi. It outperformed some commercial fungicides in specific assays, suggesting potential applications in agriculture .

The biological activities of MSPCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : MSPCA may inhibit specific enzymes involved in inflammatory processes and microbial metabolism. For example, it has been studied for its inhibitory effects on lipoxygenases, which are crucial in the inflammatory response .

- Molecular Interactions : Molecular docking studies suggest that MSPCA can form hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and biological efficacy .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of MSPCA

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretching ~3300 cm⁻¹, carboxylic acid O–H ~2500–3000 cm⁻¹) .

- NMR :

- Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M+H]⁺ for : calc. 218.0234) .

What computational methods aid in understanding the electronic properties and reactivity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculations using Gaussian or ORCA software at the B3LYP/6-311+G(d,p) level predict:

- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility in biological environments .

How is the bioactivity (e.g., analgesic or anti-inflammatory effects) of this compound assessed experimentally?

Q. Basic

- In Vivo Models : Carrageenan-induced paw edema in rats for anti-inflammatory activity; acetic acid writhing test in mice for analgesia .

- Dose-Response Studies : Administering 10–100 mg/kg doses orally and measuring inhibition percentages (e.g., 40–60% edema reduction) .

- Ulcerogenic Potential : Gastric mucosa examination after prolonged dosing to evaluate gastrointestinal toxicity .

What strategies improve low yields in the sulfamoylation step during synthesis?

Q. Advanced

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance sulfamoyl chloride reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics .

- Temperature Control : Maintaining 0–5°C during sulfamoyl chloride addition minimizes side reactions .

What crystallographic parameters have been reported for related pyrazole-4-carboxylic acid derivatives?

Advanced

X-ray studies of analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal:

- Space Group : with Z = 4 .

- Bond Lengths : C=O (1.24 Å), C–N (1.33 Å), and S–N (1.63 Å) consistent with resonance stabilization .

- Hydrogen Bonding : Carboxylic acid dimers form via O–H···O interactions (2.65–2.70 Å), influencing crystal packing .

How do substituents on the pyrazole ring influence bioactivity, and how is this analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.